molecular formula C22H18N2 B6119989 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine

4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine

Cat. No. B6119989
M. Wt: 310.4 g/mol
InChI Key: HSUSOWZBLXRRIE-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine, also known as DPPY, is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. DPPY has shown promising results in various research areas, including cancer therapy, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, neurotransmitter release, and neuroprotection. 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has also been shown to inhibit the release of neurotransmitters, such as dopamine and glutamate, by modulating the activity of ion channels and transporters. In addition, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to activate various signaling pathways, such as the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to have various biochemical and physiological effects, depending on the research area and experimental conditions. In cancer cells, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurons, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to modulate neurotransmitter release, enhance synaptic plasticity, and protect against oxidative stress and neurotoxicity. In animal models, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine in lab experiments include its high potency, selectivity, and versatility. 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine can be easily synthesized and modified to improve its activity and selectivity. 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine can also be used as a scaffold for the design of new compounds with potential therapeutic applications. The limitations of using 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine in lab experiments include its low solubility, which can affect its bioavailability and pharmacokinetics. 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine can also be toxic at high doses, which can limit its use in vivo.

Future Directions

There are many future directions for the research and development of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine and its derivatives. One direction is to optimize the synthesis method of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine to improve its yield and purity. Another direction is to study the structure-activity relationship of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine and its derivatives to identify the key pharmacophores and improve their selectivity and potency. Another direction is to study the pharmacokinetics and toxicity of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine and its derivatives in vivo to evaluate their potential as therapeutic agents. Finally, another direction is to explore the potential applications of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine and its derivatives in other research areas, such as infectious diseases, metabolic disorders, and cardiovascular diseases.
Conclusion:
In conclusion, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine is a pyridine-based compound that has shown promising results in various research areas, including cancer therapy, neuroscience, and drug discovery. The synthesis method of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine involves a multi-step process that requires the use of various reagents and catalysts. The mechanism of action of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, neurotransmitter release, and neuroprotection. 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has various biochemical and physiological effects, depending on the research area and experimental conditions. The advantages of using 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine in lab experiments include its high potency, selectivity, and versatility, while the limitations include its low solubility and toxicity at high doses. There are many future directions for the research and development of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine and its derivatives, including optimization of the synthesis method, structure-activity relationship studies, pharmacokinetics and toxicity evaluations, and exploration of potential applications in other research areas.

Synthesis Methods

The synthesis of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-bromo-2,6-diphenylpyridine with sodium hydride in dimethylformamide to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 1-methyl-3-pyrrolecarboxaldehyde in the presence of palladium acetate and triphenylphosphine to form 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine. The yield of 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been studied for its potential applications in various research areas, including cancer therapy, neuroscience, and drug discovery. In cancer therapy, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter release. In drug discovery, 4-(1-methyl-1H-pyrrol-3-yl)-2,6-diphenylpyridine has been used as a scaffold for the design of new compounds with potential therapeutic applications.

properties

IUPAC Name

4-(1-methylpyrrol-3-yl)-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-24-13-12-19(16-24)20-14-21(17-8-4-2-5-9-17)23-22(15-20)18-10-6-3-7-11-18/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUSOWZBLXRRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylpyrrol-3-yl)-2,6-diphenylpyridine

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